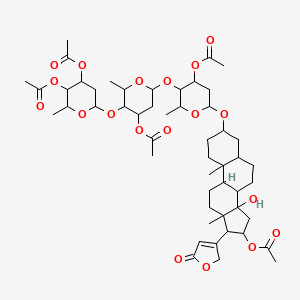
Pentagit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentagit is a hypothetical compound that has garnered interest due to its unique structural and chemical properties. It is characterized by its pentagonal molecular structure, which imparts distinct physical and chemical behaviors. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentagit involves a multi-step process that includes the formation of its pentagonal core structure. The initial step typically involves the cyclization of a linear precursor molecule under controlled conditions. This is followed by the introduction of functional groups to achieve the desired chemical properties. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product. Additionally, the use of automated systems in industrial settings can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentagit undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Pentagit has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of pentagonal structures on chemical reactivity and stability.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of advanced materials with unique mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of Pentagit involves its interaction with specific molecular targets, such as enzymes and receptors. The pentagonal structure of this compound allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple hydrocarbon with a pentagonal ring structure.
Pentamidine: An antimicrobial compound with a pentagonal core.
Pentazocine: An analgesic with a pentagonal structure.
Uniqueness of Pentagit
This compound stands out due to its unique combination of structural features and functional groups, which confer distinct chemical reactivity and biological activity. Unlike other pentagonal compounds, this compound exhibits a broader range of applications and higher stability under various conditions.
Eigenschaften
CAS-Nummer |
27071-80-3 |
|---|---|
Molekularformel |
C51H74O19 |
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
InChI-Schlüssel |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


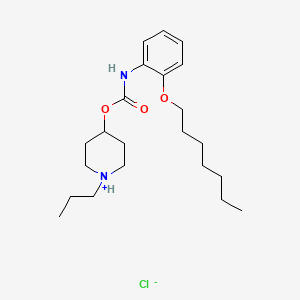
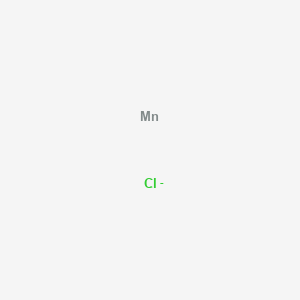
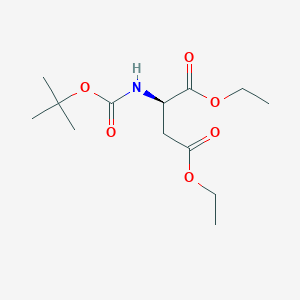

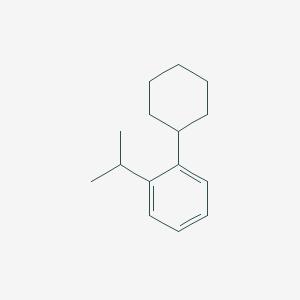
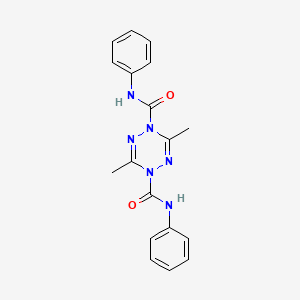

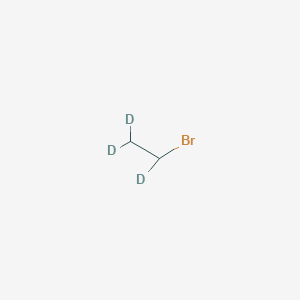
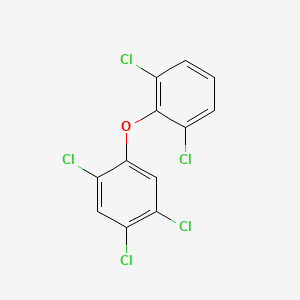

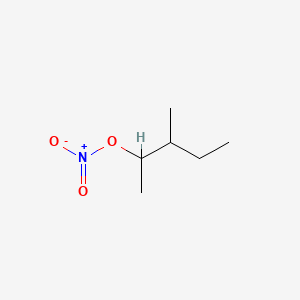
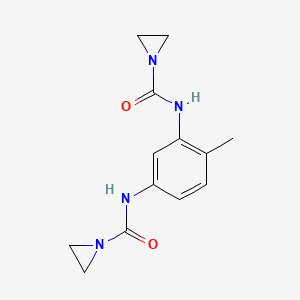
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

